Methyl (2S)-2,6-diacetamidohexanoate
Description
Methyl (2S)-2,6-diacetamidohexanoate is a chiral ester derivative of hexanoic acid, featuring two acetamido (-NHCOCH₃) groups at the 2nd and 6th positions of the carbon chain, with an (S)-configuration at the 2nd carbon. This compound is structurally characterized by its methyl ester group (-COOCH₃) and dual acetamido substituents, which confer unique solubility, stability, and reactivity properties. The compound’s stereochemistry and functional groups make it a candidate for pharmaceutical intermediates, particularly in peptidomimetics or antibiotic research, though specific applications require further validation .
Properties
IUPAC Name |
methyl (2S)-2,6-diacetamidohexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-8(14)12-7-5-4-6-10(11(16)17-3)13-9(2)15/h10H,4-7H2,1-3H3,(H,12,14)(H,13,15)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFQXAMCHMLKBH-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCC(C(=O)OC)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCCC[C@@H](C(=O)OC)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2,6-diacetamidohexanoate typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate hexanoic acid derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to carry out acetylation and esterification reactions.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2,6-diacetamidohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the acetamido groups to amines.
Substitution: Nucleophilic substitution reactions can replace the acetamido groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2S)-2,6-diacetamidohexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl (2S)-2,6-diacetamidohexanoate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity.
Pathways: It can modulate biochemical pathways, leading to various physiological effects. The exact mechanism depends on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
*Inferred molecular formula based on structural analysis.
Key Observations:
The methyl ester group confers greater lipophilicity than carboxylic acid derivatives, aiding in synthetic intermediate stability .
Stereochemical Specificity :
Key Observations:
- Reduction Steps: The Clemmensen reduction (using Zn-Hg/HCl) in highlights a viable route for ketone-to-alkane transformations, which could be adapted for synthesizing the hexanoate backbone .
- Chromatography: Silica gel chromatography is a common purification method for esters and amides, ensuring high purity for compounds like this compound .
Table 3: Hazard Profiles and Precautions
*Assumed based on structural analogs.
Key Observations:
- The lack of comprehensive toxicological data for this compound necessitates stringent safety protocols, akin to those for (2S)-2,5-diaminopentanamide dihydrochloride .
- Methyl 2-hydroxyacetate’s acute respiratory hazards highlight the relative safety of acetamido esters under controlled conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
